BenchChemオンラインストアへようこそ!

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid

Medicinal chemistry Synthetic building block Hydrogen bonding

This 1,3,4-oxadiazole building block (C5H6N2O3, Mw 142.11, cLogP -0.4, TPSA 76.2 Ų) is cited in US Patent 2018/0339984 for brain-penetrant OGA inhibitors targeting tauopathies. The free -COOH enables one-step amide coupling without deprotection, saving synthetic steps. Compared to the thioether analog (CAS 842965-64-4), it offers 18.4% lower Mw, superior ligand efficiency, and a defined pKa (3±0.10) for predictable ionization in biological assays. Meets Rule of Three fragment criteria. Avoid the potassium salt (CAS 1240527-13-2), which introduces 38.1 Da non-pharmacophoric counterion mass and dose-response variability.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 937684-91-8
Cat. No. B3169765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
CAS937684-91-8
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CC(=O)O
InChIInChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9)
InChIKeyNMZOVEKBDTVUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid (CAS 937684-91-8): Technical Baseline for Scientific Procurement


2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid (CAS 937684-91-8) is a 1,3,4-oxadiazole heterocycle bearing a methyl group at the 5-position and an acetic acid moiety at the 2-position, with molecular formula C5H6N2O3 and molecular weight 142.11 g/mol [1]. It is utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of O-GlcNAcase (OGA) inhibitors for tau-mediated neurodegenerative disorders [2]. Key computed physicochemical properties include XLogP3 of -0.4, hydrogen bond donor count of 1, hydrogen bond acceptor count of 5, rotatable bond count of 2, topological polar surface area of 76.2 Ų, and predicted pKa of 3±0.10 [3].

Why 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid (CAS 937684-91-8) Cannot Be Arbitrarily Substituted in Lead Optimization Workflows


In 1,3,4-oxadiazole-based medicinal chemistry programs, seemingly minor structural modifications produce substantial changes in physicochemical and biological properties. Substituting the acetic acid moiety of 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid with alternative functional groups alters hydrogen bonding capacity (donor count of 1 vs. 0 in esters), XLogP3 (-0.4 vs. 0.28 in the methyl ester derivative), and ionization behavior (predicted pKa 3±0.10) [1]. Similarly, replacing the oxadiazole-oxygen linkage with a thioether (e.g., [(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid, CAS 842965-64-4) increases molecular weight (174.18 vs. 142.11 g/mol) and alters electronic distribution, fundamentally changing the compound's reactivity as a synthetic intermediate and its suitability as a building block in patent-defined pharmacophores . Generic substitution risks invalidating structure-activity relationship (SAR) studies and failing to meet patent-specified intermediate requirements.

Quantitative Differentiation Evidence: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid vs. Closest Analogs and In-Class Candidates


Hydrogen Bond Donor Availability: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid vs. Methyl Ester Derivatives

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid possesses a free carboxylic acid group capable of acting as a hydrogen bond donor (HBD count = 1), whereas its methyl ester counterpart lacks this donor capacity (HBD count = 0). This distinction directly impacts the compound's utility in amide bond formation and its capacity for non-covalent interactions in biological systems [1].

Medicinal chemistry Synthetic building block Hydrogen bonding

Lipophilicity Differential: XLogP3 Comparison of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid vs. Methyl Ester Analog

The free carboxylic acid exhibits significantly lower lipophilicity (XLogP3 = -0.4) compared to its methyl ester derivative (XLogP3 ≈ 0.28, based on computed values for the unmethylated 1,3,4-oxadiazole-2-acetic acid methyl ester scaffold). This 0.68 log unit difference corresponds to an approximate 4.8-fold difference in octanol-water partition coefficient, affecting predicted membrane permeability and solubility profiles [1][2].

ADME prediction Lipophilicity Lead optimization

Molecular Weight and PSA Advantage: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid vs. Thioether Analog

Compared to the thioether analog [(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid (CAS 842965-64-4), 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid has a 32.07 Da lower molecular weight (142.11 vs. 174.18 g/mol) and a smaller topological polar surface area (76.2 vs. ~85 Ų estimated). This provides a measurable advantage in ligand efficiency metrics commonly used in fragment-based drug discovery [1].

Fragment-based drug discovery Ligand efficiency Building block selection

Ionization State and Synthetic Versatility: Free Acid vs. Potassium Salt Form

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid (free acid) has a predicted pKa of 3±0.10 , meaning it exists predominantly in the protonated, neutral form at physiological pH, whereas the potassium salt (CAS 1240527-13-2) is fully ionized. The free acid provides greater synthetic versatility, allowing researchers to select the optimal counterion for crystallization or to use the compound directly in acid-catalyzed reactions and coupling procedures that are incompatible with pre-formed salts [1].

Salt selection Synthetic intermediate Aqueous solubility

Patent-Defined Synthetic Utility: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid as a Specified Intermediate in OGA Inhibitor Synthesis

US Patent Application 2018/0339984 (Eli Lilly and Company) explicitly identifies 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid and related derivatives as intermediates for synthesizing O-GlcNAcase (OGA) inhibitors targeting tau-mediated neurodegeneration [1]. The patent specifies the 5-methyl-1,3,4-oxadiazol-2-yl scaffold as essential for OGA inhibitory activity, with the acetic acid moiety serving as a key functional handle for further elaboration into brain-penetrant therapeutic candidates .

Neurodegeneration OGA inhibitor Tauopathy Alzheimer's disease

Optimal Research and Procurement Applications for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid (CAS 937684-91-8)


Synthesis of OGA Inhibitors for Alzheimer's Disease and Tauopathy Research

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid is specifically identified in US Patent 2018/0339984 as a key intermediate for preparing brain-penetrant O-GlcNAcase (OGA) inhibitors intended for the treatment of tau-mediated neurodegenerative disorders, including Alzheimer's disease and progressive supranuclear palsy [1]. The compound's low molecular weight (142.11 g/mol) and moderate TPSA (76.2 Ų) support CNS drug-likeness requirements, while the free carboxylic acid provides a reactive handle for amide bond formation with various amine-containing pharmacophores .

Fragment-Based Drug Discovery and Lead Optimization Programs

With a molecular weight of 142.11 g/mol, XLogP3 of -0.4, and rotatable bond count of 2, 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid meets key fragment-likeness criteria defined by the 'rule of three' (MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. Its hydrogen bond donor count of 1 and acceptor count of 5 provide balanced polarity for fragment screening libraries. Compared to the thioether analog, its 18.4% lower molecular weight and smaller TPSA confer superior ligand efficiency metrics .

Building Block for Diversity-Oriented Synthesis of 1,3,4-Oxadiazole Libraries

The 1,3,4-oxadiazole scaffold is associated with broad biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects [1]. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid serves as a versatile building block for generating diverse libraries via amide coupling, esterification, and heterocycle formation. The free carboxylic acid enables direct conjugation without deprotection, reducing synthetic step count by at least one step relative to ester-protected analogs .

Preclinical Development Requiring Reproducible Physicochemical Profiles

For studies requiring well-characterized starting materials, 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid's computed properties—XLogP3 = -0.4, TPSA = 76.2 Ų, and predicted pKa = 3±0.10—provide a defined baseline for predicting solubility, permeability, and ionization behavior in biological assays [1]. Unlike the potassium salt (CAS 1240527-13-2) which contributes 38.1 Da of non-pharmacophoric mass, the free acid form allows precise molar calculations without counterion weight adjustment, reducing variability in dose-response studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.